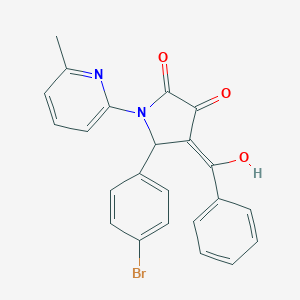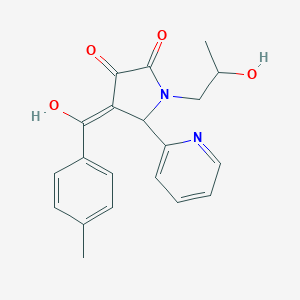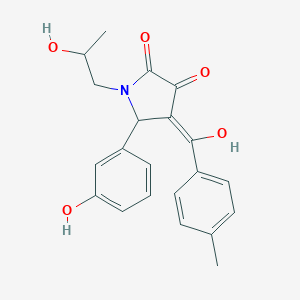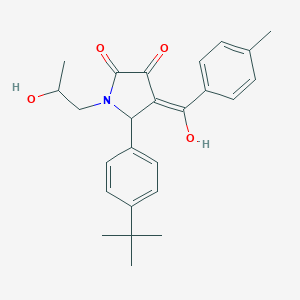
Dimethyl 2-(4-ethoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(4-ethoxyphenyl)-6-methyl-4-(4-toluidino)-3,5-cyclohexadiene-1,3-dicarboxylate, commonly known as DCM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DCM is a yellow-colored powder that is soluble in organic solvents and has a molecular weight of 523.64 g/mol. It is primarily used in the field of chemistry as a reagent in organic synthesis and as a fluorescent probe in biological studies.
Wirkmechanismus
The mechanism of action of DCM is not fully understood, but it is believed to act as a fluorescent probe by binding to specific biomolecules and emitting light when excited by a specific wavelength of light. DCM has a unique chemical structure that allows it to bind to various biomolecules, making it a versatile tool for studying biological processes.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects, primarily in the field of biological studies. It has been used to detect specific biomolecules in cells and tissues, including proteins, nucleic acids, and lipids. DCM has also been used to study the effects of various drugs on cellular processes and to investigate the mechanisms of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DCM in lab experiments is its versatility. It can be used to study a wide range of biological processes and can be easily incorporated into various experimental protocols. Additionally, DCM is relatively inexpensive and readily available, making it an accessible tool for researchers.
However, there are also some limitations associated with the use of DCM in lab experiments. One of the main limitations is its potential toxicity, as DCM has been shown to be toxic to cells at high concentrations. Additionally, DCM is not always specific to a particular biomolecule and can bind to other molecules in the cell, leading to false-positive results.
Zukünftige Richtungen
There are several future directions for research involving DCM. One potential area of research is the development of new synthetic methods for producing DCM, as well as other related compounds. Additionally, there is a need for more research into the mechanisms of action of DCM and how it interacts with specific biomolecules in the cell. Finally, there is a need for more research into the potential applications of DCM in the field of medicine, particularly in the development of new diagnostic tools and therapies for various diseases.
Synthesemethoden
The synthesis of DCM involves a multistep process that requires the use of various chemical reagents and precise reaction conditions. The most common method for synthesizing DCM involves the reaction of 4-ethoxybenzaldehyde, 4-toluidine, and dimethyl acetylenedicarboxylate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by column chromatography to obtain pure DCM.
Wissenschaftliche Forschungsanwendungen
DCM has a wide range of applications in scientific research, primarily in the fields of chemistry and biology. In chemistry, DCM is used as a reagent in organic synthesis reactions, such as the synthesis of cyclohexadienes and other complex organic compounds. It is also used as a fluorescent probe in biological studies, where it is used to detect various biomolecules, including proteins, nucleic acids, and lipids.
Eigenschaften
Molekularformel |
C26H29NO5 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
dimethyl 2-(4-ethoxyphenyl)-6-methyl-4-(4-methylanilino)cyclohexa-3,5-diene-1,3-dicarboxylate |
InChI |
InChI=1S/C26H29NO5/c1-6-32-20-13-9-18(10-14-20)23-22(25(28)30-4)17(3)15-21(24(23)26(29)31-5)27-19-11-7-16(2)8-12-19/h7-15,22-23,27H,6H2,1-5H3 |
InChI-Schlüssel |
WGCMAJCJJWEHFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2C(C(=CC(=C2C(=O)OC)NC3=CC=C(C=C3)C)C)C(=O)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2C(C(=CC(=C2C(=O)OC)NC3=CC=C(C=C3)C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282222.png)





![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282232.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282233.png)
![N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282235.png)
![Benzyl 7-[4-(methoxycarbonyl)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282238.png)